

# Application Notes: Analysis of N-Nitrosopropranolol using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *N-Nitrosopropranolol*

CAS No.: 84418-35-9

Cat. No.: B1217540

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## Introduction

**N-Nitrosopropranolol** is a nitrosamine impurity of Propranolol, a widely used beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies require strict control and monitoring of these substances in pharmaceutical products.[1][2][3] The analysis of **N-Nitrosopropranolol** is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as it is a non-volatile and thermally labile compound. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging; it is considered less suitable for non-volatile compounds like **N-Nitrosopropranolol** without a derivatization step to increase volatility and thermal stability.[1]

This document provides a detailed, albeit hypothetical, protocol for the analysis of **N-Nitrosopropranolol** by GC-MS following a derivatization procedure. It also includes validated quantitative data from established LC-MS/MS methods for reference.

## Hypothetical GC-MS Protocol with Derivatization

This proposed method is based on established derivatization techniques for other non-volatile nitrosamines, specifically denitrosation followed by sulfonylation. This process chemically alters the **N-Nitrosopropranolol** molecule to make it suitable for GC-MS analysis.

### Principle of Derivatization

The core of this method is a two-step derivatization process:

- **Denitrosation:** The nitroso group (-NO) is chemically removed from the **N-Nitrosopropranolol** molecule. This is typically achieved using a reagent like hydrobromic acid in an acetic acid solution.
- **Sulfonylation:** The resulting secondary amine is then reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride. This creates a more stable and volatile derivative that can be readily analyzed by GC-MS.

This derivatization enhances the chromatographic behavior and mass spectrometric response of the analyte.

## Experimental Protocols

### 1. Sample Preparation Protocol (Hypothetical)

This protocol outlines the steps for the extraction and derivatization of **N-Nitrosopropranolol** from a drug substance or product.

- **1.1. Standard Preparation:**
  - Prepare a stock solution of **N-Nitrosopropranolol** at 1 mg/mL in methanol.
  - Perform serial dilutions of the stock solution with dichloromethane to prepare calibration standards at concentrations ranging from 0.01 ng/mL to 10 ng/mL.
- **1.2. Sample Extraction from Drug Product (Tablets):**
  - Weigh and grind a representative number of tablets to obtain a fine powder.

- Accurately weigh a portion of the powder equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
- Add 10 mL of 1M Sodium Hydroxide (NaOH) solution, vortex for 1 minute, and shake for 5 minutes.
- Add 2.0 mL of dichloromethane, vortex for 1 minute, and shake for another 5 minutes to perform a liquid-liquid extraction.<sup>[4][5]</sup>
- Centrifuge the mixture at approximately 10,000 x g for 5 minutes to separate the layers.
- Carefully transfer the lower organic (dichloromethane) layer to a clean tube for the derivatization step.
- 1.3. Derivatization Procedure (Denitrosation-Sulfonylation):
  - To the extracted dichloromethane solution, add 20 µL of a denitrosation reagent (e.g., a solution of hydrobromic and acetic acids).
  - Vortex the mixture and allow it to react for 10 minutes at room temperature.
  - Neutralize the reaction by adding 150 µL of 0.5 M Sodium Bicarbonate (NaHCO<sub>3</sub>) buffer.
  - Add 200 µL of 2 M NaOH to make the solution alkaline.
  - Add 100 µL of a 1.0 g/L solution of p-toluenesulfonyl chloride (p-TSC) in a suitable solvent.
  - Seal the tube and heat at 60°C for 30 minutes to complete the sulfonylation reaction.
  - After cooling, the organic layer is ready for GC-MS analysis.

## 2. GC-MS Instrumental Parameters (Hypothetical)

The following are suggested starting parameters for the GC-MS analysis of the derivatized **N-Nitrosopropranolol**. Optimization will be required.

Parameter	Suggested Setting
Gas Chromatograph	
Column	SH-I-624Sil MS (or equivalent), 30 m x 0.25 mm I.D., 1.4 µm film thickness
Injection Volume	2 µL
Injection Mode	Splitless
Injector Temperature	250°C
Carrier Gas	Helium
Oven Program	Initial: 70°C for 4 min Ramp: 20°C/min to 240°C, hold for 3.5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	250°C
Transfer Line Temp.	250°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	To be determined from the mass spectrum of the derivatized N-Nitrosopropranolol
Product Ions (Q3)	To be determined from the fragmentation pattern of the precursor ion

### 3. Method Validation Parameters

For this hypothetical method to be considered reliable, it would need to undergo rigorous validation as per ICH guidelines. The key parameters to be assessed are:

- **Specificity:** The ability to detect the analyte unequivocally in the presence of other components.

- **Linearity:** The demonstration of a linear relationship between the concentration of the analyte and the instrumental response.
- **Accuracy and Precision:** The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

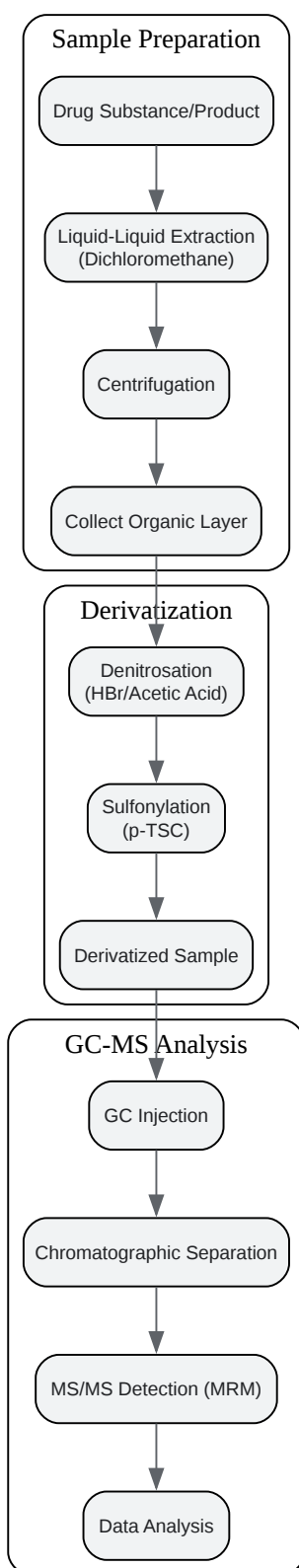
## Data Presentation

As no quantitative data for the GC-MS analysis of **N-Nitrosopropranolol** is available, the following table summarizes the performance of validated LC-MS/MS methods, which are the industry standard for this analysis.

Table 1: Summary of Quantitative Data from Validated LC-MS/MS Methods for **N-Nitrosopropranolol** Analysis

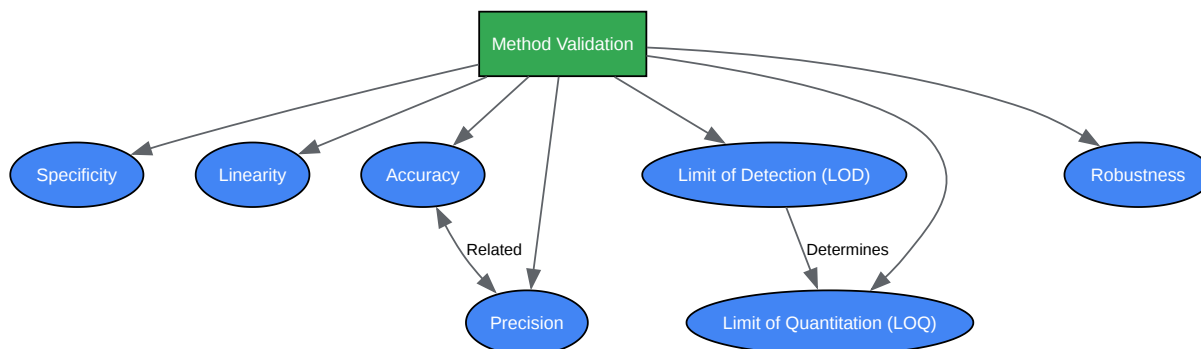
Parameter	Method 1	Method 2
Instrumentation	SCIEX® QTRAP® 6500+	Agilent 6470 LC/TQ
Linearity Range	0.01 to 10 ng/mL	0.025 to 10 ng/mL
Correlation Coefficient (r <sup>2</sup> )	>0.99	>0.99
Limit of Detection (LOD)	0.005 ng/mL	Not explicitly stated, but LOQ is 25 pg/mL
Limit of Quantitation (LOQ)	0.010 ng/mL	25 pg/mL (0.025 ng/mL)
Accuracy (% Recovery)	85% to 111%	Not explicitly stated in percentage, but established
Precision (%CV)	6.74% at LLOQ	Not explicitly stated
Reference	Phenomenex TN-1334	Agilent Application Note 5994-5221EN

## Visualizations



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Caption: Hypothetical workflow for **N-Nitrosopropranolol** analysis by GC-MS.



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Caption: Key parameters for analytical method validation.

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## References

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